N-[(4-chlorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
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Overview
Description
N-[(4-chlorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a complex organic compound that belongs to the class of triazolopyridine derivatives This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, along with chlorophenyl and isopropylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves multiple steps. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction may start with the condensation of 4-chlorobenzylamine with 4-isopropylbenzaldehyde to form an intermediate Schiff base. This intermediate can then undergo cyclization with a triazole derivative in the presence of a suitable catalyst, such as sulfuric acid or sodium hydroxide, to yield the desired triazolopyridine structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially converting nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, under mild to moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive agent, with studies investigating its antimicrobial and anticancer properties.
Medicine: Research is ongoing to evaluate its efficacy as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Industry: The compound is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The triazole and pyridine rings in the compound’s structure allow for strong interactions with various biological targets, including proteins and nucleic acids. These interactions can modulate signaling pathways and cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share the triazole ring but differ in the additional heterocyclic ring, leading to distinct properties and applications.
Indole Derivatives: Indole-based compounds also exhibit a wide range of biological activities, similar to triazolopyridine derivatives.
Uniqueness
N-[(4-chlorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide stands out due to its unique combination of functional groups and structural features. The presence of both chlorophenyl and isopropylphenyl groups, along with the triazolopyridine core, imparts specific chemical and biological properties that are not commonly found in other compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-(4-propan-2-ylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2S/c1-16(2)18-7-11-20(12-8-18)27(14-17-5-9-19(23)10-6-17)30(28,29)21-4-3-13-26-15-24-25-22(21)26/h3-13,15-16H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSDXQRXSBLHFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CN4C3=NN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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